molecular formula C13H19NO B1388777 3-(3,5-Dimethylphenoxy)piperidine CAS No. 946681-15-8

3-(3,5-Dimethylphenoxy)piperidine

Cat. No.: B1388777
CAS No.: 946681-15-8
M. Wt: 205.3 g/mol
InChI Key: PHHJEWDGFQSIJW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)piperidine: is a chemical compound with the molecular formula C₁₃H₁₉NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 3,5-dimethylphenoxy group attached to the piperidine ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenoxy)piperidine typically involves the reaction of 3,5-dimethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3,5-Dimethylphenoxy)piperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced piperidine derivatives.

    Substitution: It can participate in substitution reactions where the phenoxy group or the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

Chemistry: 3-(3,5-Dimethylphenoxy)piperidine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3,5-Dimethylphenoxy)methylpiperidine
  • 3,5-Dimethylpiperidine
  • 3-(3,5-Dimethylphenyl)piperidine

Comparison: 3-(3,5-Dimethylphenoxy)piperidine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to 3,5-dimethylpiperidine, the phenoxy group in this compound enhances its reactivity and potential for interaction with biological targets. The presence of the phenoxy group also differentiates it from 3-(3,5-Dimethylphenyl)piperidine, which lacks the oxygen atom in the phenyl ring.

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-11(2)8-13(7-10)15-12-4-3-5-14-9-12/h6-8,12,14H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHJEWDGFQSIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663033
Record name 3-(3,5-Dimethylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-15-8
Record name 3-(3,5-Dimethylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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